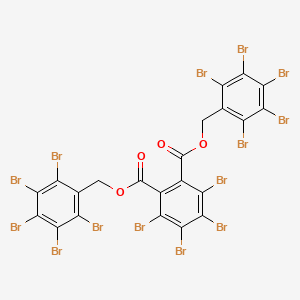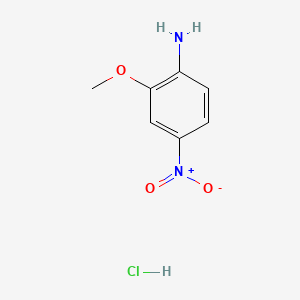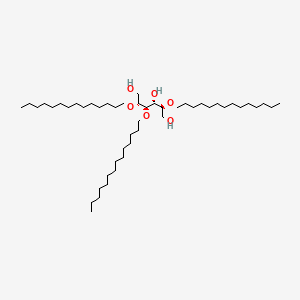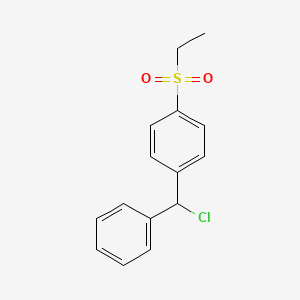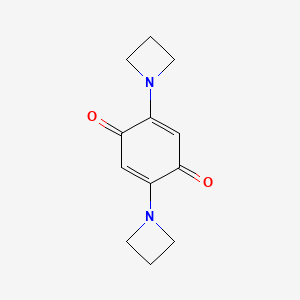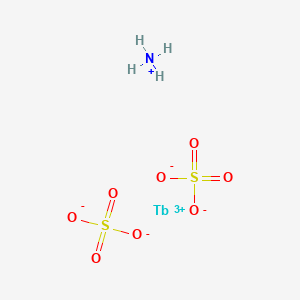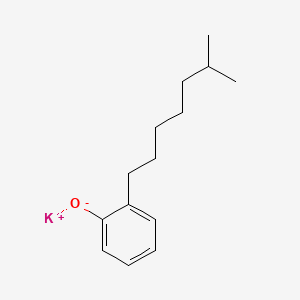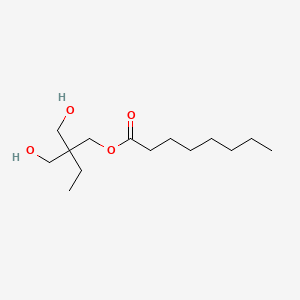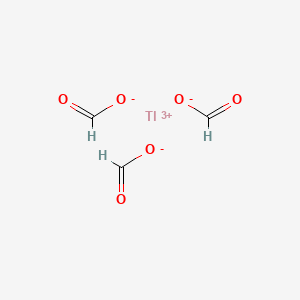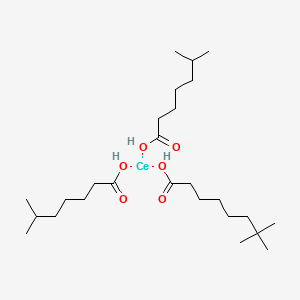
(E)-2-Decen-4-ynoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-Decen-4-ynoic acid is an organic compound characterized by the presence of a double bond and a triple bond within its carbon chain. This compound falls under the category of unsaturated fatty acids and is known for its unique chemical structure, which imparts distinct properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-Decen-4-ynoic acid typically involves the use of alkyne and alkene precursors. One common method includes the coupling of an alkyne with an alkene under specific catalytic conditions. For instance, the reaction between 1-bromoheptene and ethyl acrylate in the presence of a metallic catalyst can yield this compound . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. These methods often utilize continuous flow reactors and advanced catalytic systems to enhance yield and purity. The use of environmentally friendly solvents and reagents is also a consideration in industrial settings to minimize waste and reduce environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-2-Decen-4-ynoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into corresponding epoxides or diols.
Reduction: Hydrogenation can reduce the triple bond to a double bond or a single bond, depending on the conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the alkyne or alkene moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are used for hydrogenation.
Substitution: Reagents like lithium diisopropylamide (LDA) or sodium hydride (NaH) can facilitate substitution reactions.
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Alkenes, alkanes
Substitution: Various substituted alkenes or alkynes
Wissenschaftliche Forschungsanwendungen
(E)-2-Decen-4-ynoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (E)-2-Decen-4-ynoic acid involves its interaction with specific molecular targets. The compound’s unsaturated bonds allow it to participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-2-Decen-4-ynoic acid ethyl ester: Similar in structure but with an ester functional group.
This compound methyl ester: Another ester derivative with similar reactivity.
This compound amide: An amide derivative with distinct properties.
Uniqueness
This compound is unique due to its combination of a double bond and a triple bond within the same molecule This structural feature imparts specific reactivity and properties that are not commonly found in other compounds
Eigenschaften
CAS-Nummer |
78651-48-6 |
|---|---|
Molekularformel |
C10H14O2 |
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
(E)-dec-2-en-4-ynoic acid |
InChI |
InChI=1S/C10H14O2/c1-2-3-4-5-6-7-8-9-10(11)12/h8-9H,2-5H2,1H3,(H,11,12)/b9-8+ |
InChI-Schlüssel |
LHIWBBKVOUBCLM-CMDGGOBGSA-N |
Isomerische SMILES |
CCCCCC#C/C=C/C(=O)O |
Kanonische SMILES |
CCCCCC#CC=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



